4,4-Difluorocyclohexane-1-carbonyl chloride

説明

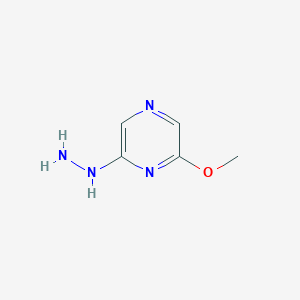

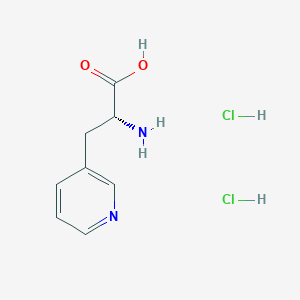

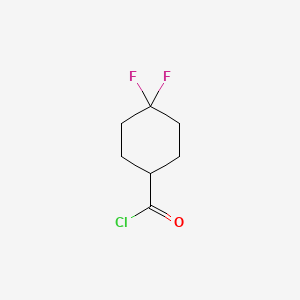

4,4-Difluorocyclohexane-1-carbonyl chloride is a chemical compound that is a valuable precursor for the synthesis of other fluorinated molecules due to the presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring. It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .

Synthesis Analysis

The synthesis of 4,4-Difluorocyclohexane-1-carbonyl chloride involves a mixture of 4,4-difluorocyclohexane-1-carboxylic acid in dichloromethane to which oxalyl dichloride and DMF are added slowly. The mixture is then stirred at 40 °C for 2 hours .

Molecular Structure Analysis

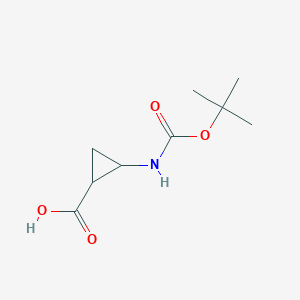

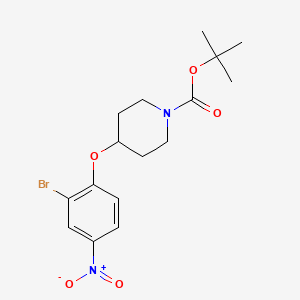

The molecular structure of 4,4-Difluorocyclohexane-1-carbonyl chloride consists of a cyclohexane ring with two fluorine atoms at the 4 and 4 positions and a carbonyl chloride group at the 1 position.

Chemical Reactions Analysis

4,4-Difluorocyclohexane-1-carbonyl chloride can be transformed into diverse fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science by utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation.

Physical And Chemical Properties Analysis

The physical form of 4,4-Difluorocyclohexane-1-carbonyl chloride is a liquid. It has a molecular weight of 182.6 g/mol. It should be stored in an inert atmosphere at a temperature between 2-8°C .

科学的研究の応用

Carbonium Ion Stability and Isomerization

- Research on carbonium ions, including compounds similar to 4,4-Difluorocyclohexane-1-carbonyl chloride, has shown insights into the stability and isomerization processes of these ions. This study contributes to understanding the mechanisms of hydrocarbon isomerization, relevant in organic synthesis and petroleum processing (Olah, Bollinger, Cupas, & Lukas, 1967).

Catalytic Reduction Processes

- The catalytic reduction of α,β-unsaturated carbonyl compounds using copper carbene complexes, which may include 4,4-Difluorocyclohexane-1-carbonyl chloride derivatives, offers insights into efficient synthesis methods for various organic compounds (Jurkauskas, Sadighi, & Buchwald, 2003).

Synthesis of Mannich Base Derivatives

- In the synthesis of Mannich base derivatives, 4,4-Difluorocyclohexane-1-carbonyl chloride or its derivatives could be involved. These compounds play a significant role in the development of new pharmaceuticals and organic materials (Hussein & Yousif, 2021).

Conformational Studies

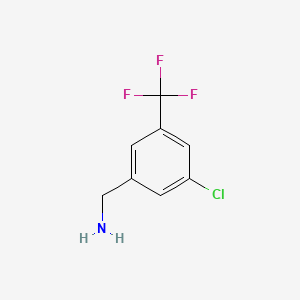

- Studies on the conformational preferences of difluorocyclohexanes, which are structurally related to 4,4-Difluorocyclohexane-1-carbonyl chloride, provide valuable information on the molecular dynamics and stability of these compounds (Wiberg, Hinz, Jarret, & Aubrecht, 2005).

Applications in Electrooptic Displays

- Aryl esters of cyclohexene-1-carboxylic acids, which could be synthesized from derivatives of 4,4-Difluorocyclohexane-1-carbonyl chloride, show promise in applications such as liquid crystal mixtures for electrooptic displays (Bezborodov, Konovalov, Lapanik, & Minko, 1989).

NMR Chemical Shifts in Fluorinated Compounds

- Research on NMR chemical shifts in mono- and di-fluoro substituted cyclohexanes offers insights into the molecular structure and behavior of fluorinated compounds, including those related to 4,4-Difluorocyclohexane-1-carbonyl chloride (Abraham, Edgar, Griffiths, & Powell, 1995).

Safety and Hazards

4,4-Difluorocyclohexane-1-carbonyl chloride is classified as dangerous with hazard statements H314-H227 indicating that it causes severe skin burns and eye damage and is combustible. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It should be stored locked up and disposed of in accordance with local regulations .

作用機序

Target of Action

It is commonly used in organic synthesis for acylation reactions , suggesting that its targets could be a variety of organic compounds that undergo acylation.

Mode of Action

4,4-Difluorocyclohexane-1-carbonyl chloride is an acylating agent . It interacts with its targets by introducing an acyl group into the target molecule. This can result in significant changes to the target molecule’s properties, including its reactivity, polarity, and biological activity.

Result of Action

The molecular and cellular effects of 4,4-Difluorocyclohexane-1-carbonyl chloride’s action would depend on the specific targets it interacts with and the biochemical pathways it influences. As an acylating agent, it can modify the properties of target molecules, potentially influencing their function and activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4-Difluorocyclohexane-1-carbonyl chloride. For instance, it is stable but sensitive to light, and it should be stored in an inert atmosphere at 2-8°C . These conditions can affect the compound’s reactivity and its effectiveness as an acylating agent.

特性

IUPAC Name |

4,4-difluorocyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWULPCWPCVQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595985 | |

| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluorocyclohexane-1-carbonyl chloride | |

CAS RN |

376348-75-3 | |

| Record name | 4,4-Difluorocyclohexanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376348-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)